molecular formula C10H13ClF3NO B6169961 2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride CAS No. 1052411-02-5

2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride

Cat. No. B6169961
CAS RN: 1052411-02-5
M. Wt: 255.7
InChI Key:
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Description

“2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride” is a chemical compound with a molecular weight of 205.18 . It is a powder with a melting point of 50-53°C . The compound is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of compounds similar to “2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride” often involves reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can be introduced through various methods, such as the treatment of carboxylic acids with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of “2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride” can be represented by the InChI code: 1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14/h1-4,13-14H,5-6H2 .


Chemical Reactions Analysis

The compound may undergo reactions at the benzylic position, which is a carbon atom adjacent to an aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 50-53°C . It has a molecular weight of 205.18 and is stored at a temperature of 4°C .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The trifluoromethyl group, which is present in the compound, is often used in the synthesis of pharmaceuticals and drugs . Therefore, future directions could include exploring its potential applications in medicinal chemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylene diamine, followed by reduction of the resulting imine to form the amine. The amine is then reacted with ethylene oxide to form the final product, which is then hydrochloride salted.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "ethylene diamine", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-(trifluoromethyl)benzaldehyde with ethylene diamine to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with ethylene oxide to form the final product.", "Step 4: Salting of the final product with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

1052411-02-5

Product Name

2-({[2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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